molecular formula C13H10O4 B15195565 ((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid CAS No. 123958-40-7

((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid

Katalognummer: B15195565
CAS-Nummer: 123958-40-7
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: MMYVODITJBQRBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C₁₃H₁₀O₄ and a molecular weight of 230.22 g/mol This compound is characterized by its unique structure, which includes a benzo(a)cycloheptene ring system fused with an oxo group and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid typically involves the reaction of benzo(a)cycloheptene derivatives with acetic acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the specific conditions. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters or amides .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems and understanding molecular mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Researchers are exploring its use in drug development, particularly for its ability to interact with specific molecular targets .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes .

Wirkmechanismus

The mechanism of action of ((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ((5-Oxo-5H-benzo(a)cyclohepten-4-yl)oxy)acetic acid include other benzo(a)cycloheptene derivatives and acetic acid esters. These compounds share structural similarities but may differ in their reactivity and applications .

Uniqueness

What sets this compound apart is its unique combination of a benzo(a)cycloheptene ring system with an oxo group and an acetic acid moiety. This structure imparts specific chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

123958-40-7

Molekularformel

C13H10O4

Molekulargewicht

230.22 g/mol

IUPAC-Name

2-(5-oxobenzo[7]annulen-4-yl)oxyacetic acid

InChI

InChI=1S/C13H10O4/c14-10-6-2-1-4-9-5-3-7-11(13(9)10)17-8-12(15)16/h1-7H,8H2,(H,15,16)

InChI-Schlüssel

MMYVODITJBQRBR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=O)C=C1)C(=CC=C2)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.